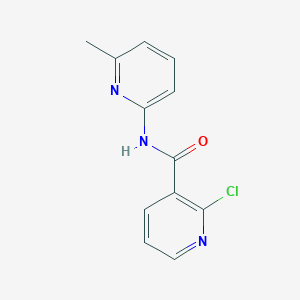
2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C12H10ClN3O It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloro-6-methylpyridine with appropriate reagents under controlled conditions. One common method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for substitution reactions and various oxidizing or reducing agents for redox reactions. The choice of solvent and temperature conditions is critical for achieving the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation or reduction can lead to the formation of new compounds with altered oxidation states.
科学的研究の応用
2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-Bromo-6-methylpyridine: This compound is structurally similar, with a bromine atom instead of chlorine.
2-Amino-6-methylpyridine: Another related compound with an amino group in place of the carboxamide group.
Uniqueness
2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide stands out due to its specific substitution pattern and functional groups, which confer unique reactivity and potential applications compared to its analogs. Its ability to undergo various chemical reactions and its potential in scientific research make it a compound of significant interest.
生物活性
2-Chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloropyridine derivatives with amines or carboxylic acids under controlled conditions. Various methods have been reported, including:
- Chemodivergent synthesis : Utilizing C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in mild, metal-free conditions .
Biological Activity
The biological activity of this compound has been explored in several studies, particularly focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 22e | T47D | 5.0 |
| 22f | HCT-15 | 4.5 |
| 24a | HepG2 | 3.8 |
These compounds demonstrated moderate to good anticancer activity, indicating a promising avenue for further research into their mechanisms of action and potential as therapeutic agents .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown antibacterial activity against Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 11 |
| Escherichia coli | 200 |
| Pseudomonas aeruginosa | 140 |
These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific biological targets, such as enzymes involved in cell proliferation and bacterial growth, plays a crucial role in its efficacy.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Hedgehog Signaling Inhibition : A study demonstrated that pyridyl derivatives can inhibit hedgehog signaling pathways, which are often dysregulated in cancers .
- Antiviral Activity : Other derivatives have shown effectiveness against viral infections, such as Coxsackie virus type B4, suggesting a broad spectrum of biological activity .
特性
CAS番号 |
544421-74-1 |
|---|---|
分子式 |
C12H10ClN3O |
分子量 |
247.68 g/mol |
IUPAC名 |
2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10ClN3O/c1-8-4-2-6-10(15-8)16-12(17)9-5-3-7-14-11(9)13/h2-7H,1H3,(H,15,16,17) |
InChIキー |
FMMTWWPEIGAUTE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(N=CC=C2)Cl |
溶解性 |
>37.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















